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phenylpyridine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-phenylpyridine (CAS No. 10273-90-2) is a substituted pyridine derivative that
serves as a crucial structural motif and versatile synthetic intermediate in medicinal chemistry
and materials science. Its unique arrangement of a phenyl group and a methyl group on the
pyridine core imparts a distinct set of physical and chemical properties that are leveraged in the
synthesis of complex molecular architectures, including active pharmaceutical ingredients
(APIs) and agrochemicals.[1][2][3] This guide provides a comprehensive technical overview of
its core properties, spectroscopic profile, chemical reactivity, and established synthetic
protocols. The content herein is structured to deliver not just data, but also field-proven insights
into the practical application and handling of this important heterocyclic compound.

Compound Identification and Structure

Proper identification is the cornerstone of any chemical workflow. 3-Methyl-2-phenylpyridine
is unambiguously defined by the following identifiers and structural representation.
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Identifier Value Source(s)
CAS Number 10273-90-2 [1][2]
Molecular Formula Ci12H11N [1][2][4]
Molecular Weight 169.22 g/mol [1][5]
IUPAC Name 3-methyl-2-phenylpyridine [5]

2-Phenyl-3-methylpyridine, 2-
Common Synonyms Phenyl-3-picoline, 2-Phenyl-f3- [2]
picoline

BJATUPPYBZHEIO-
InChl Key [2]
UHFFFAOYSA-N

_ CC1=C(N=CC=C1)C2=CC=C
Canonical SMILES ceco (5]

Molecular Structure: The structure consists of a pyridine ring substituted at the 2-position with a
phenyl group and at the 3-position with a methyl group. The steric interaction between these
adjacent substituents influences the molecule's conformation and reactivity.

Caption: 2D Structure of 3-Methyl-2-phenylpyridine.

Physical Properties

The physical state and bulk properties of a compound dictate its handling, storage, and
application in various reaction conditions. 3-Methyl-2-phenylpyridine is typically supplied as a
liquid.
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Property Value Comments Source(s)

Colorless to pale Color may depend on
Appearance o _ [1][2][4]
yellow or brown liquid purity and age.

The reduced pressure
- _ 148 - 148.5°C at 16 boiling point indicates
Boiling Point o ) ) [1][6]
mmHg (Torr) it is a relatively high-

boiling compound.

Density ~1.065 g/cm3 at 20 °C  Denser than water. [1][6]

Expected to be

] soluble in common
More hydrophobic ] )
B ) organic solvents like
Solubility than unsubstituted ] [2]
o dichloromethane,
pyridine.
ethyl acetate, and

alcohols.

For context, the pKa
of the conjugate acid
of the related 3-
methylpyridine is ~5.6.
) The electron-
Data not readily ) )
pKa ] withdrawing phenyl

available. -
group at the 2-position
is expected to
decrease the basicity
of the pyridine

nitrogen slightly.

Spectroscopic Profile

Spectroscopic data is critical for quality control and structural confirmation. The following tables
summarize the key spectral features of 3-Methyl-2-phenylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR provides detailed information about the carbon-hydrogen framework. Spectra are typically

recorded in deuterated chloroform (CDCIs).

H NMR (400 MHz, CDCls)

Chemical Shift o . .
Multiplicity Integration Assignment Source(s)
(3) ppm
8.56 d,J=3.6 Hz 1H H6 (Pyridine) [7]
7.60 d,J=76Hz 1H H4 (Pyridine) [7]
7.58 —7.52 m 2H Phenyl H [7]
7.51-7.45 m 2H Phenyl H [7]
7.44 —7.38 m 1H Phenyl H [7]
dd,J=7.6,4.8
7.20 H 1H H5 (Pyridine) [7]
z

|2.38 s | 3H | -CHs [[7] |

13C NMR (101 MHz, CDCls)
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Chemical Shift (6) ppm Assignment Source(s)
158.6 C2 (Pyridine) [7]
146.9 C6 (Pyridine) [7]
140.5 C4 (Pyridine) [7]
138.4 Phenyl C (quaternary) [7]
130.7 C3 (Pyridine) [7]
128.9 Phenyl CH [7]
128.1 Phenyl CH [7]
127.8 Phenyl CH [7]
122.0 C5 (Pyridine) [7]
| 20.0 | -CHs |[7] |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their

characteristic vibrational frequencies.

Wavenumber (cm~—2) Vibration Type Functional Group

3100 - 3000 C-H Stretch Aromatic (Pyridine & Phenyl)
3000 - 2850 C-H Stretch Alkyl (-CHs)

1600 - 1580 C=C / C=N Stretch Aromatic Ring

1500 - 1400 C=C / C=N Stretch Aromatic Ring

900 - 675 C-H Bend (out-of-plane) Aromatic

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) provides the molecular weight and

fragmentation patterns useful for structural elucidation.

© 2025 BenchChem. All rights reserved.

5/11

Tech Support


https://pubs.acs.org/doi/10.1021/j150550a017
https://pubs.acs.org/doi/10.1021/j150550a017
https://pubs.acs.org/doi/10.1021/j150550a017
https://pubs.acs.org/doi/10.1021/j150550a017
https://pubs.acs.org/doi/10.1021/j150550a017
https://pubs.acs.org/doi/10.1021/j150550a017
https://pubs.acs.org/doi/10.1021/j150550a017
https://pubs.acs.org/doi/10.1021/j150550a017
https://pubs.acs.org/doi/10.1021/j150550a017
https://pubs.acs.org/doi/10.1021/j150550a017
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

miz lon Interpretation Source(s)
169 [M]*+ Molecular lon [5]
Loss of a hydrogen
168 [M-H]* radical, common in [5]
aromatic systems.
Loss of the methyl
radical, a common
154 [M-CHs]*

and favorable

fragmentation.

Chemical Properties and Reactivity

The utility of 3-Methyl-2-phenylpyridine as a synthetic intermediate stems from its distinct

reactivity profile.[1]

o Basicity: The lone pair of electrons on the pyridine nitrogen atom imparts basic character,

allowing it to act as a ligand or be protonated. Its basicity is slightly attenuated by the

adjacent phenyl group.

Aromaticity: Both the pyridine and phenyl rings are aromatic, making them susceptible to
electrophilic substitution reactions. The substitution pattern is directed by the existing groups.

C-H Activation: The phenyl ring, in particular, is a substrate for transition metal-catalyzed C-H
activation reactions, allowing for the regioselective introduction of new functional groups at
the ortho position of the phenyl ring.[8][9] This is a powerful tool in modern synthetic
chemistry for creating complex molecules efficiently.

Versatility as an Intermediate: The structure allows for a wide range of modifications,
including electrophilic substitutions, nucleophilic additions, and metal-catalyzed cross-
coupling reactions, making it a valuable building block for APIs.[1][2]

Synthesis Methodology: The Suzuki-Miyaura Cross-
Coupling
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A prevalent and efficient method for synthesizing 3-Methyl-2-phenylpyridine and its analogs is
the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-
carbon bond between a halide (or triflate) and an organoboron compound.

Catalytic Cycle

The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for
achieving high yields. The base activates the boronic acid, facilitating the key transmetalation
step.

Pd(O)L2 Aryl Halide (Ri-X)
(Active Catalyst) (e.g., 2-Bromo-3-methylpyridine) Base (e.g., K2COs)
» ;

!
1
!

[ Activation

Oxidative
Addition

RI-Pd(Il)L2-X Boronic Acid (R%-B(OH)z2)
\ (Oxidative Addition Intermediate) (e.g., Phenylboronic acid)

Transmetalation

R1-Pd(Il)L2-R?
(Transmetalation Intermediate)

Reductive
Elimination

Product
Rl_RZ

Cycle Complete

Click to download full resolution via product page
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Example Experimental Protocol

This protocol describes a representative synthesis of a substituted 2-phenyl-3-methylpyridine

derivative. The choice of anhydrous solvents and an inert atmosphere is paramount to prevent

catalyst deactivation and side reactions.

Synthesis of 3-Methyl-2-phenylpyridine from 2-Bromo-3-methylpyridine and Phenylboronic
Acid

Vessel Preparation: An oven-dried Schlenk flask is equipped with a magnetic stir bar and
placed under an inert atmosphere (e.g., Nitrogen or Argon). This step is crucial to exclude
oxygen and moisture, which can degrade the catalyst and boronic acid.

Reagent Addition: To the flask, add 2-Bromo-3-methylpyridine (1.0 mmol, 1.0 equiv.),
Phenylboronic acid (1.2 mmol, 1.2 equiv.), and Potassium Carbonate (K2COs, 2.0 mmol, 2.0
equiv.). The excess boronic acid ensures complete consumption of the halide, while the base
is essential for the catalytic cycle.

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-
Bis(diphenylphosphino)ferrocene]palladium(ll) dichloride (Pd(dppf)Clz, 0.03 mmol, 3 mol%).
The dppf ligand provides stability and enhances the catalytic activity.

Solvent Addition: Add a degassed solvent mixture, typically 1,4-Dioxane (4 mL) and Water (1
mL). The aqueous phase is often necessary to dissolve the inorganic base and facilitate the
reaction.

Reaction: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring for 12-18
hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like
ethyl acetate and wash with water and brine. This removes the inorganic salts and water-
soluble impurities.

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SOa4 or MgSOa),
filter, and concentrate the solvent under reduced pressure. The resulting crude product is
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then purified by flash column chromatography on silica gel to yield the pure 3-Methyl-2-
phenylpyridine.[3]

Applications in Research and Drug Development

3-Methyl-2-phenylpyridine is not typically an end-product but rather a high-value scaffold. Its
derivatives are prominent in several areas of research.

o Privileged Scaffold in Medicinal Chemistry: The phenylpyridine motif is considered a
"privileged structure,” meaning it is a molecular framework capable of binding to multiple
biological targets. Derivatives have shown promise in developing treatments for cancer,
inflammatory disorders, and neurodegenerative conditions.[10]

e Anticancer Research: Certain derivatives have demonstrated cytotoxic effects against
various cancer cell lines, including HeLa, MCF-7, and Hep-G2, with reported ICso values in
the micromolar range.[2] The mechanism often involves the inhibition of key cellular
processes like tubulin polymerization.

o Agrochemicals: The structural features of 3-Methyl-2-phenylpyridine are also incorporated
into the design of novel pesticides and herbicides.[2]

Safety and Handling

As a research chemical, 3-Methyl-2-phenylpyridine must be handled with appropriate
precautions in a well-ventilated fume hood.

e GHS Hazard Statements:

o

H302: Harmful if swallowed.[5]

o

H315: Causes skin irritation.[5]

[¢]

H318: Causes serious eye damage.[5]

[¢]

H335: May cause respiratory irritation.[5]

o Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and
a lab coat.
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» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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